molecular formula C21H20F2N4O B4335817 [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B4335817
M. Wt: 382.4 g/mol
InChI Key: VRGWYXZQIQGLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves several steps. One of the key steps is the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Alternatively, the reaction in trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or trifluoroacetic acid, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazolo[1,5-a]pyrimidine ring are crucial for its biological activity, enhancing its binding affinity to receptors and increasing its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O/c1-12-4-7-17-14(9-12)3-2-8-26(17)21(28)15-11-24-27-18(19(22)23)10-16(13-5-6-13)25-20(15)27/h4,7,9-11,13,19H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGWYXZQIQGLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 2
Reactant of Route 2
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 3
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 4
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 5
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 6
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

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